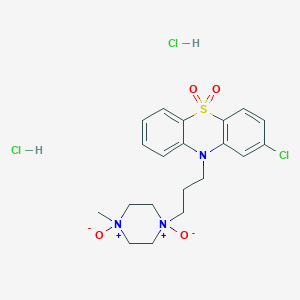![molecular formula C15H18O B13431500 (3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate structure and reactivity make it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tricyclic compounds.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study tricyclic structures and their reactivity.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of complex organic molecules and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one include other tricyclic molecules such as:
- Tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol
- Tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-amine
Uniqueness
What sets (3R,8S)-tricyclo[94003,8]pentadeca-1(15),11,13-trien-2-one apart is its specific stereochemistry and the functional groups present in its structure
Properties
Molecular Formula |
C15H18O |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one |
InChI |
InChI=1S/C15H18O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1,3,5,7,12,14H,2,4,6,8-10H2/t12-,14+/m0/s1 |
InChI Key |
DERKBZMWBHNMBF-GXTWGEPZSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CCC3=CC=CC=C3C2=O |
Canonical SMILES |
C1CCC2C(C1)CCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


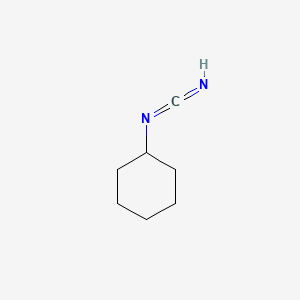
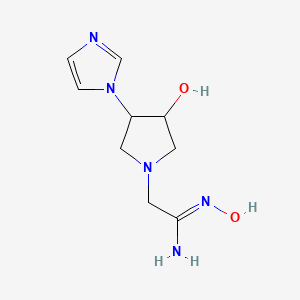
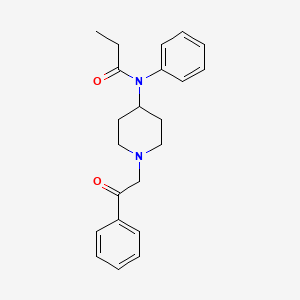
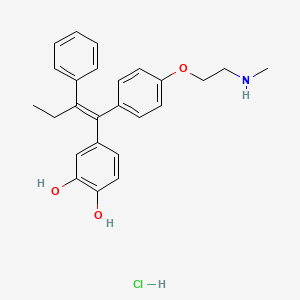
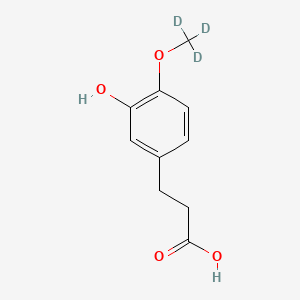

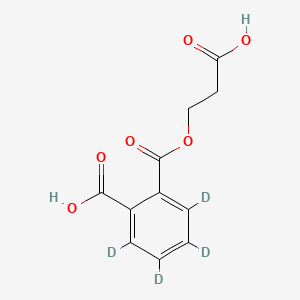

![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)


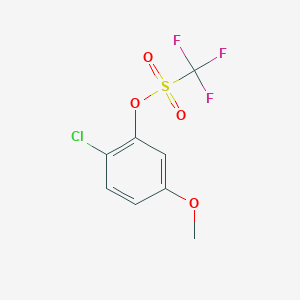
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
